molecular formula C20H25NO3 B12597517 Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- CAS No. 651031-30-0

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-

Cat. No.: B12597517
CAS No.: 651031-30-0
M. Wt: 327.4 g/mol
InChI Key: VDIABBPQYFRDAJ-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.423. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for synthesizing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and stereoselective synthesis techniques.

Industrial Production Methods: Industrial production of morpholine derivatives can involve solid-phase synthesis, intramolecular Mitsunobu reactions, and Cs2CO3-mediated cyclization . These methods allow for the efficient production of various substituted morpholines, including spiro morpholines and ring-fused morpholines, in good to excellent yields.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Morpholine: The parent compound, used widely in various applications.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    4-(2-Phenylethyl)morpholine: A derivative with a phenylethyl group attached to the morpholine ring.

Uniqueness: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it particularly valuable in scientific research and potential therapeutic applications.

Properties

CAS No.

651031-30-0

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(3S,5S)-3,5-bis(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1

InChI Key

VDIABBPQYFRDAJ-PMACEKPBSA-N

Isomeric SMILES

C1[C@@H](N[C@H](CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

C1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.